Cas no 103733-40-0 (Moexipril tert-Butyl Ester Maleic Acid Salt)

Moexipril tert-Butyl Ester Maleic Acid Salt structure
103733-40-0 structure
Product Name:Moexipril tert-Butyl Ester Maleic Acid Salt
CAS No:103733-40-0
MF:C35H46N2O11
MW:670.746551036835
CID:1061285
PubChem ID:71750756
Update Time:2025-04-20

Moexipril tert-Butyl Ester Maleic Acid Salt Chemical and Physical Properties

Names and Identifiers

    • Moexipril tert-Butyl Ester Maleic Acid Salt
    • (S)-2-AZIDO ISOVALERIC ACID CYCLOHEXYLAMMONIUM SALT
    • Moexipril tert-Butyl
    • MOEXIPRIL TERT-BUTYL ESTER MALEIC ACID SALT,WHITE SOLID
    • (Z)-but-2-enedioic acid,tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
    • (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid 1,1-dimethylethyl ester (Z)-2-butenedioate (1:1)
    • (S)-tert-Butyl 2-{(S)-2-[(S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino]propanoyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate
    • (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid 1,1-dimethylethyl ester (2Z)-2-butenedioate (1:1)
    • (2Z)-2-Butenedioate
    • Moexipril Related CoMpound C
    • Moexipril tert-butyl ester maleate
    • (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]aMino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-diMethoxy-3-isoquinolinecarboxylic Acid 1,1-DiMethylethyl Ester
    • Moexipril tert-butyl ester, maleate
    • (Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
    • (S)-tert-Butyl 2-[(S)-2-[(S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Maleate (Moexipril tert-Butyl Ester Maleate)
    • UNII-OSM0Q2A1Y3
    • (S)-tert-Butyl 2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, maleate
    • 103733-40-0
    • Q27285819
    • OSM0Q2A1Y3
    • 3-Isoquinolinecarboxylic acid, 2-((2S)-2-(((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (3S)-, (2Z)-2-butenedioate (1:1)
    • Inchi: 1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1
    • InChI Key: SMLOIRKJVBQPQD-SAYMYIPQSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1CC2C=C(C(=CC=2CN1C([C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)=O)OC)OC)=O.OC(/C=C\C(=O)O)=O

Computed Properties

  • Exact Mass: 670.31000
  • Monoisotopic Mass: 670.31016029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 16
  • Complexity: 957
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 178Ų

Experimental Properties

  • Melting Point: 148-150°C
  • PSA: 178.00000
  • LogP: 3.88200

Moexipril tert-Butyl Ester Maleic Acid Salt Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

Moexipril tert-Butyl Ester Maleic Acid Salt Pricemore >>

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Moexipril tert-Butyl Ester Maleic Acid Salt Production Method

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